molecular formula C13H14N2O2 B12934030 3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid

3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid

Cat. No.: B12934030
M. Wt: 230.26 g/mol
InChI Key: RBRFETMCXMWYEB-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid typically involves the reaction of isoquinoline derivatives with dimethylamine and formaldehyde under specific conditions. One common method involves the Mannich reaction, where isoquinoline is reacted with formaldehyde and dimethylamine in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid is unique due to the presence of the dimethylamino group and the carboxylic acid functionality. These groups confer specific chemical properties and reactivity, making it distinct from other isoquinoline derivatives .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[(dimethylamino)methyl]isoquinoline-5-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-15(2)8-10-6-12-9(7-14-10)4-3-5-11(12)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)

InChI Key

RBRFETMCXMWYEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=CC=C2C(=O)O)C=N1

Origin of Product

United States

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